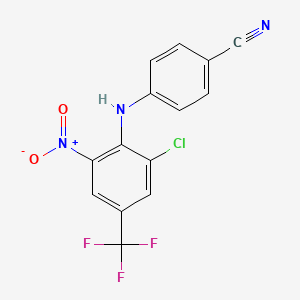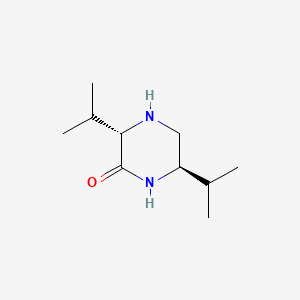
(3S,6R)-3,6-Bis(1-methylethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3,6-Bis(1-methylethyl) is a chiral organic compound characterized by the presence of two isopropyl groups attached to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Bis(1-methylethyl) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of (3S,6R)-3,6-Bis(1-methylethyl) may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R)-3,6-Bis(1-methylethyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3S,6R)-3,6-Bis(1-methylethyl) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism by which (3S,6R)-3,6-Bis(1-methylethyl) exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-3,6-Bis(1-methylethyl)-2,5-diketopiperazine: A related compound with similar stereochemistry but different functional groups.
(3R,6S)-3,6-Bis(1-methylethyl): The enantiomer of (3S,6R)-3,6-Bis(1-methylethyl), which may have different biological activities and properties.
(3S,6R)-3,6-Bis(1-methylethyl)-4-hydroxy-2-pyrone: A compound with a similar backbone but additional functional groups.
Uniqueness
(3S,6R)-3,6-Bis(1-methylethyl) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two isopropyl groups also distinguishes it from other similar compounds, providing unique steric and electronic properties.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1 |
Clé InChI |
AVSBPSCOEIECKF-IUCAKERBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C |
SMILES canonique |
CC(C)C1CNC(C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



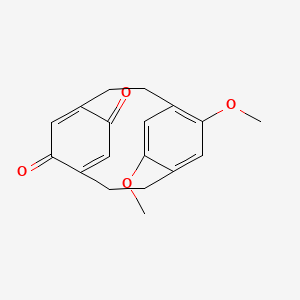




![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
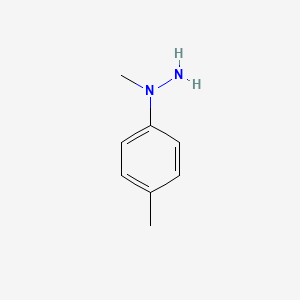
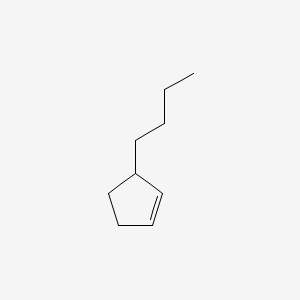
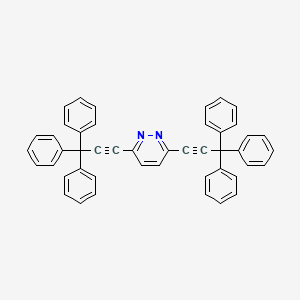
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)


